6-Bromo-2-hexyne

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

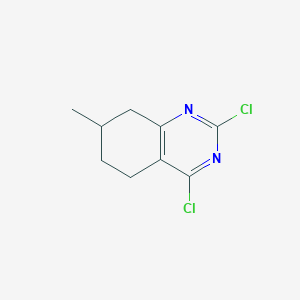

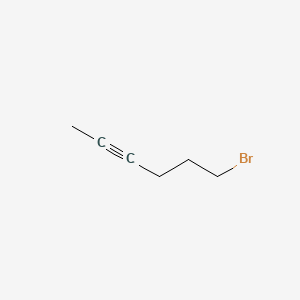

6-Bromo-2-hexyne is an organic compound with the molecular formula C6H9Br . It is a derivative of hexyne, a type of alkyne with a triple bond between the second and third carbon atoms in the chain .

Molecular Structure Analysis

The molecular structure of this compound consists of a six-carbon chain with a triple bond between the second and third carbons and a bromine atom attached to the sixth carbon . The molecule has a molecular weight of 161.040 Da .Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm³, a boiling point of 164.4±23.0 °C at 760 mmHg, and a vapor pressure of 2.6±0.3 mmHg at 25°C . It has a molar refractivity of 35.6±0.3 cm³ and a molar volume of 124.1±3.0 cm³ .科学的研究の応用

Chemical Synthesis and Ring Expansion : A study by Agou et al. (2015) demonstrated the use of 6-Bromo-2-hexyne in chemical synthesis, specifically in the ring expansion to create 1-bromo-1-alumacyclonona-2,4,6,8-tetraene. This process involves the insertion of alkyne molecules into Al-C bonds and has implications for creating complex chemical structures (Agou et al., 2015).

Organic Reactions and Synthesis of Cycloalkanes : Fujikura et al. (1984) explored the intramolecular carbometallation of Grignard reagents with this compound. This method can be applied in the synthesis of cycloalkanes with stereo-defined alkylidene substituents, a valuable process in organic chemistry (Fujikura et al., 1984).

Dendrimer Synthesis : Percec et al. (1994) described the synthesis of AB2 monomers using this compound for creating "willowlike" thermotropic dendrimers. These dendrimers have potential applications in materials science and nanotechnology (Percec et al., 1994).

Electrochemical Synthesis : Mubarak and Peters (1992) investigated the electrogeneration of nickel(I) salen as a catalyst for reductive intramolecular cyclizations using this compound. This approach has implications for efficient electrosynthesis in organic chemistry (Mubarak & Peters, 1992).

Photolabile Protecting Groups : Lu et al. (2003) demonstrated the use of this compound in developing photolabile protecting groups for aldehydes and ketones, which are crucial in controlled chemical reactions (Lu et al., 2003).

Chromene Derivatives Synthesis : Asheri et al. (2016) synthesized and characterized dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, a compound important in the pharmaceutical industry, particularly for its anticancer properties (Asheri et al., 2016).

作用機序

Safety and Hazards

特性

IUPAC Name |

6-bromohex-2-yne |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h4-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGQSRAWFLVYQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCCCBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[1-(3-methylbenzoyl)-5-thien-2-yl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2612774.png)

![3-methyl-2-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one](/img/structure/B2612778.png)

![3-(2-fluorobenzyl)-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2612780.png)

![(NZ)-N-[2-(1-methylbenzimidazol-2-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B2612787.png)

![5-((4-Ethoxy-3-methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2612791.png)

![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2612794.png)